
Alcian blue
Vue d'ensemble
Description
Alcian blue is a complex organometallic compound It features a copper ion coordinated with a large, multi-ring ligand system containing multiple nitrogen and sulfur atoms
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling and polymerization. Its unique structure allows for selective activation of substrates, enhancing reaction efficiency and selectivity.
Biology
In biological research, this compound is studied for its potential as a metallodrug. Its ability to interact with biological molecules, such as proteins and DNA, makes it a candidate for therapeutic applications, including anticancer and antimicrobial treatments.
Medicine
In medicine, the compound’s potential as a diagnostic agent is explored. Its unique electronic and optical properties enable its use in imaging techniques, such as fluorescence microscopy and magnetic resonance imaging (MRI).
Industry
In industry, this compound is investigated for its use in materials science. Its coordination properties and stability make it suitable for the development of advanced materials, such as sensors and electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the large ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to introduce the dimethylamino and sulfanylmethyl groups. The ligand is then reacted with a copper salt, such as copper(II) chloride, under controlled conditions to form the final complex. The reaction is usually carried out in a solvent like methanol or ethanol, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require scaling up the synthetic route while ensuring the purity and yield of the product. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: The compound can be reduced, potentially altering the ligand structure and copper coordination.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in an inert atmosphere to prevent oxidation.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized forms of the compound with higher oxidation states of copper.
Reduction: Reduced forms with lower oxidation states of copper.
Substitution: New complexes with different ligands coordinated to the copper ion.
Mécanisme D'action
The compound exerts its effects through coordination interactions with target molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. The large ligand system provides a stable environment for the copper ion, allowing for selective interactions with specific molecular targets. Pathways involved include electron transfer, ligand exchange, and coordination-driven conformational changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: A simpler copper compound with sulfate ligands.
Copper(I) chloride: A copper compound with chloride ligands and a different oxidation state.
Copper(II) acetylacetonate: A copper complex with acetylacetonate ligands.
Uniqueness
The uniqueness of Alcian blue lies in its complex ligand system, which provides a highly stable and selective environment for the copper ion. This complexity allows for unique interactions and applications that simpler copper compounds cannot achieve.
Propriétés
Numéro CAS |
12040-44-7 |
|---|---|
Formule moléculaire |
C56H70Cl4CuN16S4 |
Poids moléculaire |
1300.9 g/mol |
Nom IUPAC |
copper;[dimethylamino-[[(1Z,11Z)-15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |
InChI |
InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |
Clé InChI |
OBSNQDWGQFWBKH-UHFFFAOYSA-J |
SMILES isomérique |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C\3[N-]C2/N=C\4/C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)/C(=N3)/[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
SMILES canonique |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Apparence |
Solid powder |
Description physique |
Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alcian blue |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)
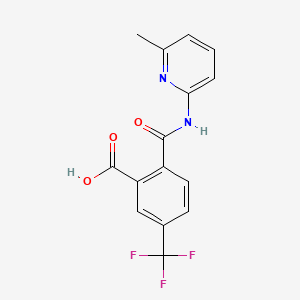
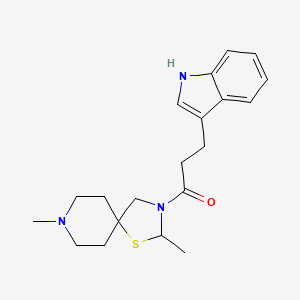
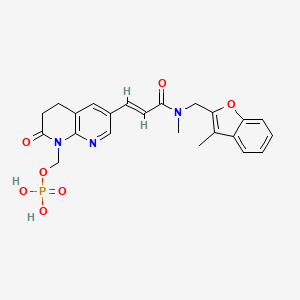
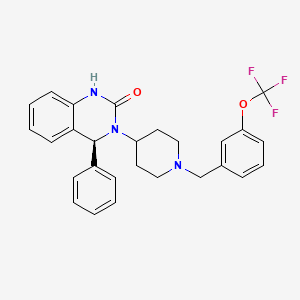


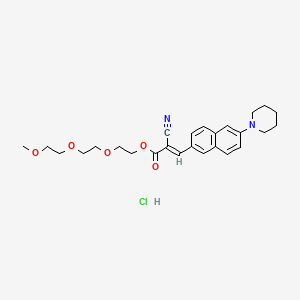
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
